molecular formula C18H22FN3O2 B2428323 N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-methylbutanamide CAS No. 1021120-49-9

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-methylbutanamide

Cat. No. B2428323
CAS RN: 1021120-49-9
M. Wt: 331.391
InChI Key: PUXIPWIZMRSZMQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a fluorophenyl group, a propyl group, and a butanamide group. These groups could potentially influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyridazine ring might participate in electrophilic substitution reactions, while the amide group could be involved in hydrolysis or condensation reactions. The fluorine atom in the fluorophenyl group is also likely to significantly affect the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, molecular weight, and functional groups would affect properties like solubility, melting point, and stability .

Scientific Research Applications

  • Radiosynthesis and PET Studies : A derivative of CGS 27023A, closely related to the compound , has been shown to be a potent matrix metalloproteinase inhibitor. This compound was radiolabeled for PET studies, showing promising results in small-animal models without unfavorable tissue accumulation (Wagner et al., 2009).

  • Synthesis of Novel Impurities : In the context of pharmaceuticals, research has focused on synthesizing novel impurities in related compounds. These impurities are characterized using various spectral techniques (Naidu & Sharma, 2017).

  • Neurokinin-1 Receptor Antagonism : A related compound has been found to be an effective neurokinin-1 receptor antagonist with potential applications in treating emesis and depression. This compound was notable for its high solubility in water (Harrison et al., 2001).

  • Key Intermediate in Drug Synthesis : Another study focused on the synthesis of a key intermediate of atorvastatin, a compound structurally similar to the one . This research highlights the compound's importance in the pharmaceutical industry (Zhou Kai, 2010).

  • Butyrylcholinesterase Inhibition : A study on pyridazinone derivatives, which share structural similarities with the compound, revealed their potential as butyrylcholinesterase inhibitors. This suggests possible applications in Alzheimer's disease treatment (Dundar et al., 2019).

  • Selective Met Kinase Inhibition : Research has also been conducted on derivatives of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, related to the compound , as selective inhibitors of the Met kinase superfamily, with potential applications in cancer treatment (Schroeder et al., 2009).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising biological activity, it could be further developed and studied as a potential drug. Alternatively, if it has unique chemical or physical properties, it could find uses in materials science or other areas of chemistry .

properties

IUPAC Name

N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2/c1-13(2)12-17(23)20-10-3-11-22-18(24)9-8-16(21-22)14-4-6-15(19)7-5-14/h4-9,13H,3,10-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXIPWIZMRSZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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